molecular formula C5H6N2OS B13955496 5-(Methylsulfanyl)pyrimidin-2(1H)-one CAS No. 75670-14-3

5-(Methylsulfanyl)pyrimidin-2(1H)-one

Cat. No.: B13955496
CAS No.: 75670-14-3
M. Wt: 142.18 g/mol
InChI Key: IAMAJJKSHSXOJC-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 5-(methylthio)- is a heterocyclic organic compound that features a pyrimidine ring with a methylthio group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 5-(methylthio)- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of bis(methylthio)methylene malononitrile with primary amines and cyanoguanidine using sodium ethoxide as a basic catalyst . This multicomponent reaction yields poly-functionalized cyanoiminopyrimidines, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for 2(1H)-Pyrimidinone, 5-(methylthio)- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 5-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the methylthio group.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position of the pyrimidine ring.

Scientific Research Applications

2(1H)-Pyrimidinone, 5-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 5-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

2(1H)-Pyrimidinone, 5-(methylthio)- can be compared with other similar heterocyclic compounds, such as:

The uniqueness of 2(1H)-Pyrimidinone, 5-(methylthio)- lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.

Properties

CAS No.

75670-14-3

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

5-methylsulfanyl-1H-pyrimidin-2-one

InChI

InChI=1S/C5H6N2OS/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8)

InChI Key

IAMAJJKSHSXOJC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CNC(=O)N=C1

Origin of Product

United States

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